molecular formula C22H19FN6O5 B2537973 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207045-27-9

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2537973
CAS No.: 1207045-27-9
M. Wt: 466.429
InChI Key: MUQXIPDIRIYWFS-UHFFFAOYSA-N
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Description

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrrolo-triazole-dione core substituted with a 4-ethoxy-3-methoxyphenyl-linked oxadiazole and a 4-fluorophenyl group.

Properties

IUPAC Name

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O5/c1-3-33-15-9-4-12(10-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-7-5-13(23)6-8-14/h4-10,18-19H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQXIPDIRIYWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of this compound involves multiple steps, typically starting with the preparation of the oxadiazole and triazole intermediates. The synthetic route may include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by targeting various molecular pathways involved in tumor growth. The mechanism of action involves:

  • Enzyme Inhibition: The compound has been shown to inhibit specific kinases and proteases critical for cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Pathway Interference: It interferes with the MAPK/ERK signaling pathway, which is often dysregulated in cancer .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of similar structures possess broad-spectrum activity against bacteria and fungi. The presence of the oxadiazole ring is particularly relevant for enhancing antimicrobial efficacy .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It could potentially modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Properties and Structure

The molecular formula of the compound is C28H26N4O5 with a molecular weight of 498.5 g/mol. Its structure includes:

  • An oxadiazole ring , which is known for its role in enhancing biological activity.
  • A pyrrolo-triazole core , contributing to its pharmacological profile.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of derivatives related to this compound. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity by interacting with hydrophobic pockets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Ethyl vs. Fluorophenyl Derivatives

A closely related analog, 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-...-dione (RN: 1171790-81-0), differs from Compound A by replacing the 4-fluorophenyl group with a 4-ethylphenyl substituent . Key comparisons include:

  • Electronic Effects : The electron-withdrawing fluorine in Compound A may enhance binding to polar biological targets compared to the electron-donating ethyl group.
  • Lipophilicity : The fluorophenyl group likely reduces logP values, improving aqueous solubility over the ethyl-substituted analog.
Halogenated Derivatives

Compounds 4 and 5 in are isostructural chloro and bromo derivatives with 4-fluorophenyl groups. These highlight:

  • Bioactivity : Chloro/bromo substituents in similar scaffolds (e.g., antimicrobial thiazoles) suggest halogen size and electronegativity influence target interactions .
  • Steric Impact : Bromine’s larger van der Waals radius may hinder binding compared to fluorine in Compound A.

Core Heterocyclic Modifications

Pyrrolo-Pyrazole vs. Pyrrolo-Triazole Systems

The compound 4-(4-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-...-pyrrolo[3,4-c]pyrazol-6-one (RN: 873682-14-5) replaces the triazole-dione core with a pyrazolone system . Differences include:

  • Conformational Rigidity : The fused triazole-dione core may restrict rotational freedom, improving selectivity.
Oxadiazole and Triazole Linkages

Compound A’s oxadiazole-methyl-triazole linkage is synthetically analogous to 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-...-dione (CAS: 1171668-31-7), which uses a chlorophenyl-oxadiazole group . Key contrasts:

  • Stability : The 4-ethoxy-3-methoxyphenyl group in Compound A may confer oxidative stability over chlorophenyl derivatives.

Structural Characterization and Validation

Compounds in this class are typically analyzed via X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization . For example:

  • Torsion Angles : The oxadiazole-phenyl torsion in Compound A likely differs from ethyl-substituted analogs, affecting molecular planarity .
  • Intermolecular Interactions : Halogen bonds (in chloro/bromo derivatives) vs. hydrogen bonds (in fluorophenyl systems) dictate crystal packing and solubility .

Biological Activity

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its diverse biological activities. Its structure includes an oxadiazole ring and a pyrrolo-triazole moiety which contribute to its potential pharmacological properties.

  • Molecular Formula: C28H26N4O5
  • Molecular Weight: 498.5 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit key enzymes such as kinases and proteases. This inhibition can disrupt critical signaling pathways involved in cell proliferation and survival.
  • Signaling Pathways: It has been shown to interfere with pathways like the MAPK/ERK pathway. This interference can lead to the induction of apoptosis in cancer cells and inhibition of tumor growth .

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities:

  • Anticancer Activity:
    • Studies have demonstrated that oxadiazole derivatives can act as potent anticancer agents by targeting various enzymes involved in cancer cell proliferation. For instance, they have shown inhibitory effects on telomerase and topoisomerase .
    • In vitro studies have indicated that certain derivatives possess IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil against liver carcinoma cell lines .
  • Antimicrobial Activity:
    • The compound has shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against various strains .
    • A study highlighted that specific derivatives exhibited moderate to excellent activity against E. coli and Pseudomonas aeruginosa, comparable to amoxicillin .
  • Anti-inflammatory and Analgesic Effects:
    • Some oxadiazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators .

Case Studies

Several studies have explored the biological activity of similar compounds:

Study 1: Anticancer Efficacy

In a study conducted by researchers at a leading university in India (2020), a series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds demonstrated IC50 values significantly lower than 20 µM against HCT116 and MCF7 cell lines .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening conducted by Paruch et al. (2020) revealed that newly synthesized oxadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most promising candidates were identified for further development due to their favorable bioactivity profiles .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AnticancerHCT116<20
MCF7<20
AntibacterialStaphylococcus aureus<10
Escherichia coli<15
AntifungalVarious fungal strains<25
Anti-inflammatoryCOX InhibitionN/A

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